molecular formula C12H13NO6 B7769449 4,7-DIMETHOXY-5-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE

4,7-DIMETHOXY-5-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE

Cat. No.: B7769449
M. Wt: 267.23 g/mol
InChI Key: WQRDYLOJWQMEFW-QPJJXVBHSA-N
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Description

4,7-Dimethoxy-5-[(E)-2-nitro-1-propenyl]-1,3-benzodioxole is an organic compound with a complex structure that includes methoxy groups and a nitroalkene side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIMETHOXY-5-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE typically involves the nitration of a precursor compound followed by a series of functional group transformations. One common method starts with 3,4-dimethoxyacetophenone, which undergoes nitration to form 2-nitro-4,5-dimethoxyacetophenone . This intermediate is then subjected to further reactions to introduce the propenyl group and form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-5-[(E)-2-nitro-1-propenyl]-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy groups.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

4,7-Dimethoxy-5-[(E)-2-nitro-1-propenyl]-1,3-benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-DIMETHOXY-5-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and the inhibition of specific enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethoxy-5-[(E)-2-nitro-1-propenyl]-1,3-benzodioxole is unique due to its combination of methoxy and nitroalkene functionalities, which provide a distinct set of chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4,7-dimethoxy-5-[(E)-2-nitroprop-1-enyl]-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO6/c1-7(13(14)15)4-8-5-9(16-2)11-12(10(8)17-3)19-6-18-11/h4-5H,6H2,1-3H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRDYLOJWQMEFW-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=C2C(=C1OC)OCO2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC(=C2C(=C1OC)OCO2)OC)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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